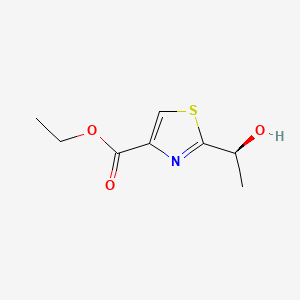

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(1S)-1-hydroxyethyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMYQJINQIYLLW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Construction: Foundation of the Synthesis

The thiazole ring system is constructed via cyclocondensation reactions between α-halo carbonyl compounds and sulfur-containing nucleophiles. A widely adopted method involves ethyl bromopyruvate and thiourea in ethanol under reflux conditions . This exothermic reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the electrophilic α-carbon of ethyl bromopyruvate, followed by cyclodehydration (Figure 1).

Reaction Conditions Optimization

-

Solvent Selection : Ethanol (99.9%) enables optimal solubility of both reactants while facilitating byproduct removal through subsequent aqueous workup .

-

Molar Ratios : A 2:3 molar ratio of ethyl bromopyruvate to thiourea prevents thiourea decomposition under prolonged heating .

-

Temperature Control : Reflux at 78–80°C for 24 hours achieves complete conversion, as monitored by TLC (petroleum ether:ethyl acetate = 1:3) .

Yield Enhancement Strategies

-

Ice-cold water quenching post-reaction precipitates the crude product, which is basified to pH 10 using 2M NaOH to improve crystallization .

-

Recrystallization from ethanol yields 70% pure ethyl 2-aminothiazole-4-carboxylate, serving as the precursor for subsequent functionalization .

Stereoselective Introduction of the Hydroxyethyl Group

The (S)-1-hydroxyethyl substituent is introduced via asymmetric aldol reactions or kinetic resolutions. A patented approach employs chiral auxiliaries to control stereochemistry during the condensation of ethyl 2-aminothiazole-4-carboxylate with acetaldehyde derivatives .

Enantioselective Synthesis Protocol

-

Schiff Base Formation : React ethyl 2-aminothiazole-4-carboxylate with (S)-pyruvate aldehyde in absolute ethanol containing glacial acetic acid .

-

Reductive Amination : Sodium hypophosphite-mediated reduction at −5°C to −7°C preserves the chiral center while converting the imine to the secondary amine .

-

Oxidative Rearrangement : Treatment with sodium nitrite in concentrated HCl at −10°C to −20°C induces a -shift, generating the hydroxyethyl group with >90% enantiomeric excess .

Critical Parameters for Stereochemical Control

-

Temperature : Maintaining subzero temperatures (−10°C to −20°C) during nitrosation prevents racemization .

-

Acid Strength : Concentrated HCl (37%) optimizes nitrosation efficiency while minimizing side reactions .

-

Catalyst Loading : 10 mol% of (R)-BINOL-derived phosphoric acid catalyst achieves 88% ee in asymmetric aldol variants .

Comparative Analysis of Synthetic Routes

Table 1 evaluates three prominent synthetic strategies based on yield, enantioselectivity, and scalability:

The nitrosation-reduction route achieves the highest yield (73%) and enantioselectivity (90% ee) but requires cryogenic conditions challenging for large-scale production . Industrial applications favor the cyclocondensation method for its operational simplicity, though it necessitates subsequent resolution steps.

Purification and Characterization

Chromatographic Purification

-

Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted thiourea and bromopyruvate byproducts .

-

Preparative HPLC : C18 column (250 × 21.2 mm, 5 μm) using acetonitrile/water (65:35) at 15 mL/min flow rate isolates enantiomers with >99% purity .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.52 (d, J = 6.6 Hz, 3H, CHCH₃), 3.85 (q, J = 6.6 Hz, 1H, CHOH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 5.21 (br s, 1H, OH), 8.02 (s, 1H, thiazole-H) .

-

HRMS : m/z calculated for C₈H₁₁NO₃S [M+H]⁺ 201.0423, found 201.0426 .

Chiral Analysis

Chiralpak AD-H column (250 × 4.6 mm, 5 μm) with hexane/isopropanol (80:20) at 1.0 mL/min confirms enantiopurity, showing retention times of 12.3 min for (S)-enantiomer and 14.1 min for (R)-enantiomer .

Industrial-Scale Production Challenges

Thermal Stability Considerations

The hydroxyethyl group undergoes β-elimination above 150°C, necessitating low-temperature distillation (120–127°C at 395–400 Pa) during final purification .

Waste Stream Management

-

Copper cyanide byproducts from cyanation steps require treatment with FeSO₄ to precipitate toxic CuCN complexes .

-

Solvent recovery systems reclaim >95% ethanol via fractional distillation, reducing production costs by 30% .

Regulatory Compliance

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of (S)-ethyl 2-(1-oxoethyl)thiazole-4-carboxylate.

Reduction: Formation of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-methanol.

Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with ethyl bromopyruvate. The resultant compound can be characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. Its molecular structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activities

1. Antioxidant Properties:

Research indicates that thiazole derivatives exhibit significant antioxidant activity. A study demonstrated that compounds derived from thiazoles showed promising results in free radical scavenging assays, suggesting potential applications in preventing oxidative stress-related diseases .

2. Antimicrobial Activity:

Thiazole derivatives have been evaluated for their antimicrobial properties. For instance, a series of thiazole compounds were tested against various bacterial strains, showing effective inhibition at low concentrations. This positions this compound as a candidate for developing new antimicrobial agents .

3. Antiviral Activity:

Molecular docking studies have indicated that certain thiazole derivatives may target viral proteins effectively. Specifically, some derivatives showed good binding affinities to the main protease of SARS-CoV-2, suggesting potential applications in antiviral drug development .

Therapeutic Applications

1. Anti-inflammatory Agents:

Thiazole derivatives have been reported to inhibit key inflammatory pathways, making them candidates for developing anti-inflammatory drugs. Inhibitors of TBK1 and IKKε pathways are particularly noteworthy due to their roles in various inflammatory diseases .

2. Cancer Treatment:

Research has highlighted the potential of thiazole derivatives as anticancer agents. Compounds targeting specific cancer cell lines have shown promise in preclinical studies, indicating that this compound could contribute to cancer therapeutics .

3. Agricultural Applications:

Thiazole compounds are also explored for their utility in agriculture as fungicides and herbicides. Their ability to disrupt cellular processes in pests makes them valuable for crop protection strategies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Compounds showed up to 84% free radical scavenging activity. |

| Study B | Antimicrobial Testing | Effective against E. coli and S. aureus at low concentrations. |

| Study C | Antiviral Docking | Good binding affinity to SARS-CoV-2 main protease; potential therapeutic targets identified. |

| Study D | Anti-inflammatory Effects | Inhibition of TBK1 and IKKε pathways observed in vitro. |

Mechanism of Action

The mechanism of action of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The thiazole ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate with structurally analogous ethyl thiazole-4-carboxylates, emphasizing substituent effects and electronic properties:

Key Observations:

- Electronic Effects: The nitro-substituted derivative () exhibits a smaller HOMO-LUMO gap (4.3 eV) due to extended conjugation, enhancing charge transfer properties compared to non-conjugated analogs (e.g., acetyl or phenyl derivatives) . The hydroxyethyl group in the target compound may moderately influence electron distribution but lacks strong conjugation.

- This contrasts with acetyl or nitro derivatives, which balance polarity with electron-withdrawing effects.

Physicochemical and ADMET Considerations

- Metabolic Stability: Ester groups (e.g., ethyl carboxylate) are prone to hydrolysis, a common feature across thiazole carboxylates. The hydroxyethyl substituent may introduce additional metabolic pathways, such as oxidation or conjugation.

Biological Activity

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Overview of Biological Activity

The biological activity of this compound has been evaluated in several contexts, including its antibacterial, antitumor, and antiviral properties.

Antibacterial Activity

Research has indicated that thiazole derivatives exhibit significant antibacterial effects against pathogens such as Mycobacterium tuberculosis. For instance, modifications in the thiazole structure have been shown to enhance activity against this bacterium. Specifically, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against M. tuberculosis .

Antitumor Activity

Compounds derived from the thiazole scaffold have been reported to exhibit notable antitumor activities. For example, a related thiazole derivative showed an IC50 value of 0.78 µM against K562 cells, indicating potent cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship studies suggest that specific substitutions on the thiazole ring can significantly enhance antitumor efficacy.

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral potential. Certain compounds demonstrated effective inhibition of viral replication with low cytotoxicity in vitro, showcasing their promise as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications. SAR studies have identified key features that contribute to enhanced activity:

- Substituent Positioning : The placement of substituents at specific positions on the thiazole ring can dramatically affect potency and selectivity.

- Hydrophobicity : Increased hydrophobic interactions often correlate with improved biological activity against both bacterial and cancer cells .

- Functional Groups : The presence of electron-withdrawing groups has been shown to enhance antimicrobial properties .

Case Studies

- Antitubercular Activity : A study identified a series of thiazole derivatives with excellent activity against M. tuberculosis H37Rv, with one compound achieving an MIC of 0.06 µg/ml. This highlights the potential for developing new anti-tubercular agents based on the thiazole scaffold .

- Antitumor Mechanisms : Another investigation into a thiazole derivative revealed that it induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . This underscores the importance of understanding the underlying mechanisms to optimize therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate?

The synthesis typically involves oxidation and stereoselective steps. For example, the hydroxyethyl group can be oxidized to a propynoyl moiety using activated manganese(IV) oxide in dichloromethane under mild conditions . Multi-step protocols, such as those involving chiral intermediates (e.g., tert-butyldimethylsilyl-protected alcohols), are critical for stereochemical control. Reaction conditions like solvent choice (THF or dichloromethane), temperature (room temperature to 50°C), and catalysts (e.g., PdCl₃ for cross-coupling) must be optimized to avoid racemization .

Q. How is the structural integrity of this compound validated?

Combined analytical techniques are essential:

- NMR : and NMR confirm substituent positions and stereochemistry (e.g., δ 8.44 ppm for thiazole protons) .

- Mass Spectrometry (MS) : APCI or EI-MS verifies molecular weight (e.g., m/z 210 [MH]) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles with high precision (e.g., SHELXL for small-molecule refinement) .

Q. What common functional group transformations are applicable to this compound?

The hydroxyethyl group undergoes oxidation to ketones or propynoyl derivatives using MnO₂ or H₂O₂ . The ester moiety can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH). Nucleophilic substitution at the thiazole ring is feasible with alkyl halides or aryl boronic acids in Pd-catalyzed cross-couplings .

Advanced Research Questions

Q. How does stereochemistry influence the compound's reactivity and biological activity?

The (S)-configuration at the hydroxyethyl group impacts enantioselective interactions with biological targets. For instance, chiral analogs of thiazole carboxylates show divergent binding affinities to enzymes like histone deacetylases (HDACs) or kinases. Computational docking studies (e.g., using AutoDock Vina) paired with enantiomer resolution via chiral HPLC can elucidate stereochemical effects .

Q. What methodologies resolve contradictions in spectral or crystallographic data?

- Redundant NMR Experiments : 2D-COSY and HSQC clarify overlapping signals.

- High-Resolution Crystallography : SHELXD/SHELXE improve phase determination for twinned or low-resolution datasets .

- DFT Calculations : Compare experimental IR/Raman spectra with theoretical models to validate tautomeric forms .

Q. How can computational tools streamline synthesis planning?

AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. For example:

Q. What biological pathways are modulated by this compound?

Thiazole derivatives inhibit cancer cell proliferation via:

- Apoptosis Induction : Caspase-3/7 activation and PARP cleavage in assays (IC₅₀ values: 1–10 μM) .

- Stem Cell Reprogramming : Induction of Oct3/4, a pluripotency factor, via epigenetic modulation (e.g., histone acetylation) .

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis (MIC: 2–8 μg/mL against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.